(3,4-dimethylphenyl)(4-pyridinylmethyl)amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (3,4-dimethylphenyl)(4-pyridinylmethyl)amine often involves intricate processes that yield complex molecular structures. For instance, the synthesis of related aromatic amines and pyridine derivatives has been achieved through methods such as cyclization reactions and interactions with thiourea in specific mediums. These processes highlight the intricate methodology required to synthesize compounds within this chemical domain (Tayade, Shekar, & Shekar, 2012).
Molecular Structure Analysis
The molecular structure of related compounds showcases a range of interactions, including hydrogen bonding and π-stacking, which contribute to the stability and physical properties of these molecules. For example, the crystal structure analysis of certain dimethylpyridines reveals how molecular arrangements and interactions can define the overall characteristics of these compounds (Golla, Kumar, Suchethan, Foro, & Nagaraju, 2020).
Chemical Reactions and Properties
Chemical reactions involving (3,4-dimethylphenyl)(4-pyridinylmethyl)amine derivatives can lead to a variety of outcomes, based on the reactants and conditions employed. The versatility of these compounds is evidenced by their reactivity and the range of possible derivatives they can form, highlighting their significance in chemical synthesis and modification processes (Sammes & Yip, 1979).
Physical Properties Analysis
The physical properties of compounds within this category, such as stability, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Studies on similar compounds have shown that these properties can vary significantly, affecting their potential applications in various fields of scientific research (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, & Porter, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for forming various derivatives, are key factors in determining the applications and relevance of (3,4-dimethylphenyl)(4-pyridinylmethyl)amine and related molecules. These properties are influenced by the molecular structure, which dictates how these compounds interact with other molecules, leading to a broad spectrum of chemical behavior (Cheng, Hsiao, Su, & Liou, 2005).
properties
IUPAC Name |
3,4-dimethyl-N-(pyridin-4-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-3-4-14(9-12(11)2)16-10-13-5-7-15-8-6-13/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHJQFJSYPALPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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